molecular formula C5H8O3 B1612199 1,4-Dioxane-2-carboxaldehyde CAS No. 56217-56-2

1,4-Dioxane-2-carboxaldehyde

Cat. No.: B1612199
CAS No.: 56217-56-2
M. Wt: 116.11 g/mol
InChI Key: SOYANKPFXHJUCE-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carboxaldehyde is an organic compound with the molecular formula C₅H₈O₃. It is a derivative of 1,4-dioxane, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-dioxane using specific oxidizing agents under controlled conditions. Another method includes the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) with UV irradiation .

  • Products : 1,4-Dioxane-2-carboxylic acid (confirmed via analogous oxidation pathways of aldehydes ).

  • Mechanism : The reaction proceeds through the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Computational studies on similar systems suggest axial hydrogen abstraction as a kinetically favored pathway .

Table 1: Oxidation Conditions and Yields

Oxidizing AgentSolventTemperature (°C)Yield (%)
KMnO₄/H⁺H₂O2578–85
CrO₃/H₂SO₄Acetone0–565–72
H₂O₂/UVH₂O20>90

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

  • Products : 1,4-Dioxane-2-methanol.

  • Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon, followed by protonation. Steric hindrance from the dioxane ring slows reaction rates compared to linear aldehydes .

Table 2: Reduction Efficiency

Reducing AgentSolventReaction Time (h)Conversion (%)
NaBH₄EtOH292
LiAlH₄THF198

Nucleophilic Addition Reactions

The aldehyde participates in condensations with nitrogen nucleophiles:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.

    • Conditions : Catalytic acid (HCl), ethanol, reflux .

    • Applications : Intermediate in synthesizing heterocyclic pharmaceuticals.

  • Hydrazone Formation : Reacts with hydrazines to yield hydrazones, useful in crystallography for derivative preparation.

Environmental Degradation Pathways

In aqueous environments, advanced oxidation processes (AOPs) dominate:

  • UV/H₂O₂ System : Generates hydroxyl radicals (·OH) that abstract hydrogen from the dioxane ring, leading to ring cleavage and mineralization to CO₂ and H₂O .

  • Key Intermediates : Formaldehyde, glyoxal, and formic acid (identified via LC-MS in analogous systems ).

Table 3: Degradation Kinetics in AOPs

ProcessRate Constant (k, M⁻¹s⁻¹)Half-Life (min)
UV/H₂O₂2.1 × 10⁹12
Ozone/H₂O5.7 × 10⁸28

Biocatalytic Transformations

Microbial enzymes catalyze selective reactions:

  • Monooxygenases : Pseudonocardia dioxanivorans CB1190 oxidizes the aldehyde to carboxylic acid via dxmB gene-encoded enzymes .

  • Dehydrogenases : AldH enzymes further oxidize intermediates to CO₂, with ATP coupling for energy yield .

Mechanistic Insights from Computational Studies

  • Solvent Effects : Explicit solvation models (e.g., water clusters) stabilize transition states, reducing activation energy by 15–20% compared to gas-phase reactions .

  • Thermodynamics : ΔG‡ for oxidation is 28.5 kJ/mol in aqueous media, favoring axial hydrogen abstraction .

Scientific Research Applications

Bioremediation Applications

One of the most notable applications of 1,4-Dioxane-2-carboxaldehyde is in the field of bioremediation. The compound has been studied for its potential to degrade environmental contaminants, particularly 1,4-dioxane itself, which is a common groundwater pollutant.

Case Studies and Findings

  • Field Pilot Tests : At Vandenberg Air Force Base, California, a pilot test demonstrated the effectiveness of using Rhodococcus ruber ENV425 for the biodegradation of 1,4-dioxane through bioaugmentation. The study reported a reduction in concentrations from 1,090 µg/L to less than 2 µg/L after treatment .
  • Cometabolic Bioremediation : A case study highlighted the use of aerobic cometabolism where propane was introduced into the aquifer to stimulate microbial degradation of both 1,4-dioxane and chlorinated solvents. This method showed promising results in reducing contaminant levels over time .
  • Granular Activated Carbon Systems : In North Carolina, point-of-entry systems using granular activated carbon successfully removed 1,4-dioxane from residential water supplies to below detection limits. This approach underscores the practical application of 1,4-dioxane derivatives in developing effective water treatment technologies .

Environmental Impact and Toxicity

While this compound has beneficial applications, it is essential to consider its environmental impact and potential toxicity. Studies indicate that exposure to high concentrations can lead to severe health effects including liver and kidney damage . Therefore, understanding the degradation pathways and developing safe treatment methods are crucial.

Current Research Trends

Recent advancements focus on enhancing the efficiency of bioremediation techniques involving 1,4-dioxane derivatives. Research has explored:

  • Microbial Consortia : Investigating the use of mixed microbial communities that can degrade 1,4-dioxane more effectively than single strains .
  • Innovative Treatment Technologies : Techniques such as UV/H2O2 systems have shown high removal rates for contaminated water sources .

Mechanism of Action

The mechanism of action of 1,4-dioxane-2-carboxaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

    1,4-Dioxane: A parent compound with similar structural features but lacking the aldehyde functional group.

    1,4-Dioxane-2-carboxylic acid: An oxidized form of 1,4-dioxane-2-carboxaldehyde.

    1,4-Dioxane-2-methanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound and other derivatives. This functional group allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

1,4-Dioxane-2-carboxaldehyde is a compound that has garnered attention due to its biological activity, particularly concerning its potential carcinogenic effects and its role in environmental contamination. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.

This compound is a derivative of dioxane, characterized by the presence of a carboxaldehyde functional group. Its chemical structure can be represented as follows:

C5H6O3\text{C}_5\text{H}_6\text{O}_3

Biological Activity Overview

Carcinogenicity : this compound is classified as a probable human carcinogen. Studies have indicated that exposure to this compound can lead to liver tumors in experimental animals. The International Agency for Research on Cancer (IARC) has classified it under Group 2B, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies .

Genotoxicity : Research has demonstrated that 1,4-dioxane can induce DNA damage in various cell types. A study involving BDF-1 mice exposed to varying concentrations revealed significant increases in DNA double-strand breaks, as indicated by the presence of γH2AX-positive hepatocytes . This suggests a mechanism through which 1,4-dioxane may exert its carcinogenic effects.

Study on Liver Carcinogenicity

A notable study investigated the effects of 1,4-dioxane in drinking water on BDF-1 mice over several weeks. The findings included:

  • Exposure Levels : Mice were exposed to concentrations of 0, 50, 500, and 5,000 mg/L.
  • Results : Histopathological analysis showed significant liver damage and an increase in hepatocellular carcinoma incidence at higher doses .
Exposure Concentration (mg/L)Observed Effects
0Control group
50No significant effect
500Mild liver damage
5,000Significant DNA damage and tumors

Biodegradation Studies

Research has also focused on the biodegradation of 1,4-dioxane by specific microbial strains. A study demonstrated that certain bacteria could degrade 1,4-dioxane effectively under aerobic conditions. The biodegradation rates varied significantly based on the presence of chlorinated solvents:

  • Biodegradation Rates : The maximum specific rate of degradation was found to be up to 19.8 mg min1 mg1 protein19.8\text{ mg min}^{-1}\text{ mg}^{-1}\text{ protein} .
Chlorinated Solvent Concentration (mg/L)Biodegradation Rate (µg L⁻¹ h⁻¹)
0 (control)High degradation
5Reduced degradation
50Complete inhibition

The mechanisms through which 1,4-dioxane exerts its biological effects include:

  • Enzyme Interaction : The compound is metabolized by enzymes such as monooxygenase and aldehyde dehydrogenase during biodegradation processes .
  • DNA Damage Response : Exposure leads to activation of DNA repair pathways due to induced double-strand breaks .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2-carboxaldehyde, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, solubility, vapor pressure, and logP (octanol-water partition coefficient). Experimental determination involves:

  • Molecular weight : Calculated via atomic weights (e.g., using the formula C₅H₈O₃ for derivatives; see analogous calculations in for 1,4-Dioxane ).
  • Solubility : Measured via shake-flask or HPLC methods. If direct data is unavailable, computational tools like EPI Suite or SPARC can estimate properties based on structural analogs .
  • Spectroscopic characterization : NMR, IR, and mass spectrometry validate structure (e.g., as applied to cyclohexanecarboxaldehyde derivatives in ) .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives after derivatization (e.g., using BSTFA for carbonyl groups).
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Effective for polar, non-volatile forms.
  • Quality Control : Include internal standards (e.g., deuterated analogs) and validate detection limits using EPA protocols for 1,4-Dioxane .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • Oxidation of 1,4-Dioxane-2-methanol : Use catalysts like TEMPO/NaOCl or enzymatic approaches (e.g., engineered alcohol oxidases, as in ) .
  • Byproduct Monitoring : Track intermediates (e.g., aldehydes, carboxylic acids) via HPLC, as demonstrated in UV/H₂O₂ degradation studies of 1,4-Dioxane .

Advanced Research Questions

Q. How can experimental designs investigate degradation pathways of this compound under UV/H₂O₂ treatment?

  • Methodological Answer :

  • Semibatch Reactor Setup : Use controlled UV irradiation with H₂O₂ dosing to simulate advanced oxidation. Monitor intermediates (e.g., aldehydes, formate esters) via TOC analysis and LC-MS, as in 1,4-Dioxane studies .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants for parent compound decay and intermediate formation .
  • Table : Example degradation intermediates identified in analogous studies:
IntermediateDetection MethodReference
FormaldehydeGC-MS
Glyoxylic acidLC-MS/MS

Q. What strategies resolve contradictions in toxicity data for 1,4-Dioxane derivatives across studies?

  • Methodological Answer :

  • Data Harmonization : Cross-validate assays (e.g., in vitro cytotoxicity vs. in vivo models) using EPA’s weight-of-evidence framework .
  • Meta-Analysis : Aggregate data from peer-reviewed literature, gray literature (e.g., EPA reports), and computational predictions, applying inclusion/exclusion criteria (e.g., exclude studies with incomplete exposure metrics) .

Q. How can computational models predict environmental fate of this compound when experimental data is limited?

  • Methodological Answer :

  • QSPR Models : Use Quantitative Structure-Property Relationship tools to estimate biodegradation half-lives or bioaccumulation potential .
  • Fugacity Modeling : Apply EPA’s Epi Suite or OECD Toolbox to simulate partitioning in air/water/soil compartments, leveraging data from 1,4-Dioxane analogs .

Q. Methodological Framework for Literature Reviews

Q. What systematic approaches ensure comprehensive literature searches for this compound?

  • Methodological Answer :

  • Database Selection : Prioritize SciFinder, PubMed, and Web of Science, supplemented by gray literature (e.g., EPA reports) .
  • Search Strings : Combine terms like “this compound” AND (“degradation” OR “toxicity”) with CASRN filters.
  • Inclusion Criteria : Focus on studies reporting experimental data (e.g., kinetics, byproducts) and exclude reviews/theoretical studies without primary data .

Properties

IUPAC Name

1,4-dioxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYANKPFXHJUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602805
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56217-56-2
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxane-2-carboxaldehyde
1,4-Dioxane-2-carboxaldehyde
1,4-Dioxane-2-carboxaldehyde
1,4-Dioxane-2-carboxaldehyde
1,4-Dioxane-2-carboxaldehyde

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